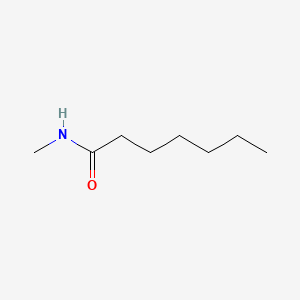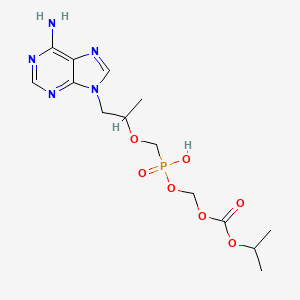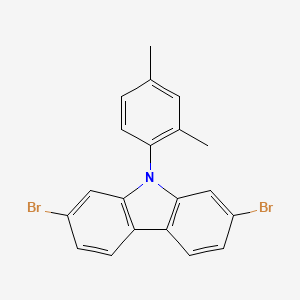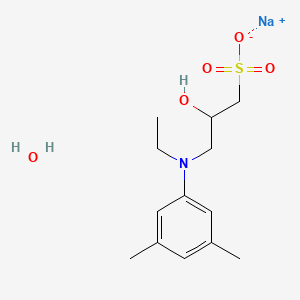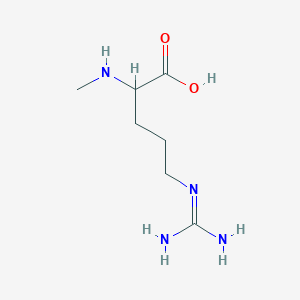
5-(Diaminomethylideneamino)-2-(methylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl-L-arginine is a selective inhibitor of L-arginine uptake, with a Ki value of 500 μM . It is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. The compound has a molecular formula of C7H16N4O2 and a molecular weight of 188.23 g/mol .
Preparation Methods
N2-Methyl-L-arginine can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from L-ornithine. The process includes the use of aqueous sodium hydroxide (NaOH) and hydrobromic acid (HBr) with phenol under heating conditions . Another method involves the use of N2-methyl-N2-[(4-methylphenyl)sulfonyl]-L-ornithine as an intermediate . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
N2-Methyl-L-arginine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the amino groups, are common.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of hydrobromic acid and phenol typically results in the formation of brominated derivatives.
Scientific Research Applications
N2-Methyl-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amino acid derivatives.
Biology: The compound is used to study the uptake mechanisms of L-arginine in cells and tissues.
Mechanism of Action
N2-Methyl-L-arginine exerts its effects by selectively inhibiting the uptake of L-arginine. It targets the lysosomal system c in human fibroblasts, thereby preventing the transport of L-arginine into cells . This inhibition affects various cellular processes that depend on L-arginine, including nitric oxide synthesis. The compound’s mechanism of action involves binding to the transport proteins responsible for L-arginine uptake, thereby blocking their function .
Comparison with Similar Compounds
N2-Methyl-L-arginine is unique in its selective inhibition of L-arginine uptake. Similar compounds include:
N-Monomethyl-L-arginine: Another inhibitor of nitric oxide synthase, but with different specificity and potency.
Asymmetrical Dimethylarginine (ADMA): Inhibits nitric oxide synthase but also affects other pathways.
Symmetrical Dimethylarginine (SDMA): Similar to ADMA but with distinct biological effects.
N2-Methyl-L-arginine stands out due to its specific inhibition of L-arginine uptake, making it a valuable tool in research focused on amino acid transport and related cellular processes.
Properties
Molecular Formula |
C7H16N4O2 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11) |
InChI Key |
NTWVQPHTOUKMDI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


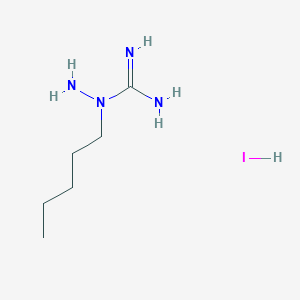
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)


![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)
![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
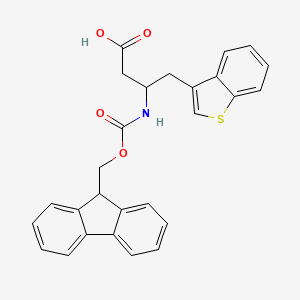
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
